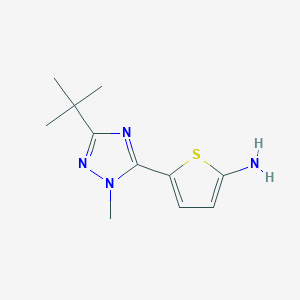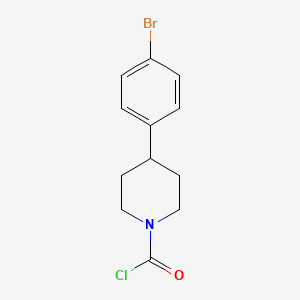
4-(4-Bromophenyl)piperidine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)piperidine-1-carbonyl chloride is an organic compound that features a piperidine ring substituted with a bromophenyl group and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)piperidine-1-carbonyl chloride typically involves the reaction of 4-(4-Bromophenyl)piperidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:
[ \text{4-(4-Bromophenyl)piperidine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors equipped with safety measures to handle phosgene. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)piperidine-1-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Phenyl Derivatives: Formed by the reduction of the bromophenyl group.
Applications De Recherche Scientifique
4-(4-Bromophenyl)piperidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)piperidine-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorophenyl)piperidine-1-carbonyl chloride
- 4-(4-Methoxyphenyl)piperidine-1-carbonyl chloride
- 4-(4-Fluorophenyl)piperidine-1-carbonyl chloride
Uniqueness
4-(4-Bromophenyl)piperidine-1-carbonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, methoxy, and fluoro analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable in certain synthetic and research applications.
Propriétés
Formule moléculaire |
C12H13BrClNO |
|---|---|
Poids moléculaire |
302.59 g/mol |
Nom IUPAC |
4-(4-bromophenyl)piperidine-1-carbonyl chloride |
InChI |
InChI=1S/C12H13BrClNO/c13-11-3-1-9(2-4-11)10-5-7-15(8-6-10)12(14)16/h1-4,10H,5-8H2 |
Clé InChI |
GGFBZGXCLIUJEP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=C(C=C2)Br)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


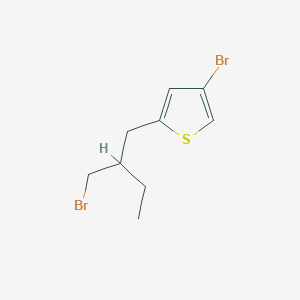
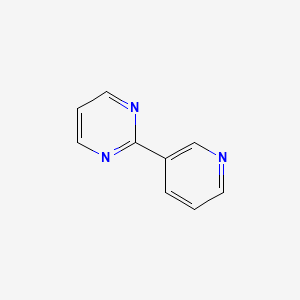
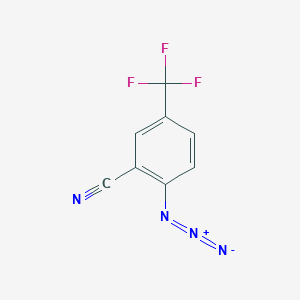
![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)
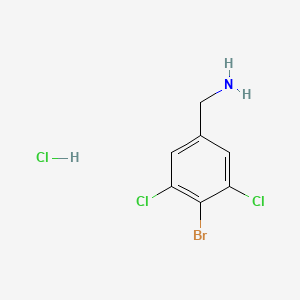

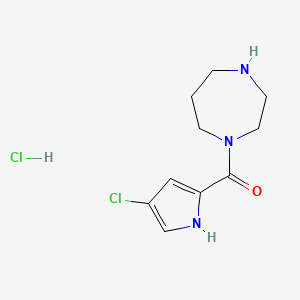

![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
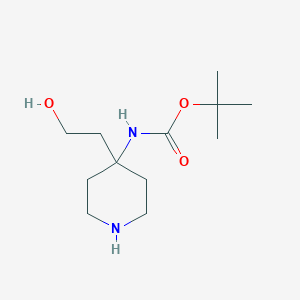
![[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)
